6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound known for its unique structural features and biological activities. This compound is part of the trichothecene family, which are mycotoxins produced by certain species of fungi .
Properties
Molecular Formula |
C28H40O14 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
6-[2-(acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-21(22(34)26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)20(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36) |
InChI Key |
XRCGZVWSCBGTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[721The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using fungi that naturally produce trichothecenes. The compound can then be extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes.
Biology: Investigated for its effects on cellular processes and its potential as a biological tool.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with cellular targets, leading to the inhibition of protein synthesis. This compound binds to ribosomes, disrupting the translation process and ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
HT-2 Toxin: Another trichothecene mycotoxin with similar structural features and biological activities.
T-2 Toxin: A closely related compound with similar toxicological properties.
Uniqueness
What sets 6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid apart is its unique spirocyclic structure and the presence of multiple functional groups, which contribute to its diverse reactivity and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
